2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms bonded to a benzene ring. This specific compound is notable for its unique structure, which includes a bromine atom at the 2-position and a hydroxybutylamino group at the 6-position of the phenol ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol typically involves the electrophilic halogenation of phenol with bromine. The reaction conditions must be carefully controlled to ensure the selective bromination at the 2-position . The hydroxybutylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used
Scientific Research Applications
2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the hydroxybutylamino group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, which contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Lacks the hydroxybutylamino group, resulting in different chemical and biological properties.
6-Amino-2-bromophenol: Contains an amino group instead of the hydroxybutylamino group, leading to variations in reactivity and applications.
2,6-Dibromophenol: Contains an additional bromine atom, which significantly alters its chemical behavior
Uniqueness
2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol is unique due to the presence of both a bromine atom and a hydroxybutylamino group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16BrNO2 |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-bromo-6-[(3-hydroxybutylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(14)5-6-13-7-9-3-2-4-10(12)11(9)15/h2-4,8,13-15H,5-7H2,1H3 |
InChI Key |
CFYCCYLAKRCYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C(=CC=C1)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.